molecular formula C13H16BrNO2 B2642928 7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326942-58-8

7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Katalognummer: B2642928
CAS-Nummer: 1326942-58-8
Molekulargewicht: 298.18
InChI-Schlüssel: GLUYHWQKLFXNAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as GYKI-52466, is a chemical compound that belongs to the family of benzoxazepines. It is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, depression, and schizophrenia.

Wirkmechanismus

GYKI-52466 is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. The compound binds to a specific site on the receptor, known as the allosteric site, and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor function and the modulation of the glutamatergic neurotransmission.
Biochemical and Physiological Effects
GYKI-52466 has been shown to have several biochemical and physiological effects in the central nervous system. The compound has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various enzymes, including protein kinase C and nitric oxide synthase. In addition, GYKI-52466 has been shown to have neuroprotective properties by reducing the damage caused by oxidative stress and excitotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

GYKI-52466 has several advantages for lab experiments, including its high potency and selectivity for the ionotropic glutamate receptor. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for studying the glutamatergic neurotransmission. However, GYKI-52466 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when using the compound in experiments, and appropriate controls should be included to ensure the validity of the results.

Zukünftige Richtungen

There are several future directions for the study of GYKI-52466 and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms of the compound's action on the glutamate receptor and its downstream signaling pathways. Another direction is to explore the potential of GYKI-52466 as a therapeutic agent in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. In addition, the development of more potent and selective antagonists of the glutamate receptor may provide new insights into the pathophysiology of these disorders and lead to the development of novel treatments.

Synthesemethoden

The synthesis of GYKI-52466 involves several steps, starting from the reaction of 4-bromoaniline with butyl magnesium bromide to yield 4-bromo-N-butylaniline. This intermediate is then reacted with ethyl chloroformate to form 4-bromo-N-butyl-N-ethoxycarbonylaniline, which is further reacted with hydroxylamine to form 4-bromo-N-butyl-N-ethoxycarbonylbenzohydroxamic acid. The final step involves the cyclization of this intermediate with phosphorous oxychloride to yield GYKI-52466.

Wissenschaftliche Forschungsanwendungen

GYKI-52466 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In epilepsy, the compound has been shown to have anticonvulsant properties by blocking the AMPA receptor, which is involved in the generation and propagation of seizures. In depression, GYKI-52466 has been shown to have antidepressant properties by modulating the glutamatergic system, which is involved in the regulation of mood and emotion. In schizophrenia, the compound has been shown to have antipsychotic properties by blocking the NMDA receptor, which is involved in the pathophysiology of the disease.

Eigenschaften

IUPAC Name

7-bromo-4-butyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-2-3-6-15-8-10-7-11(14)4-5-12(10)17-9-13(15)16/h4-5,7H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUYHWQKLFXNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.